molecular formula C15H17FN2O2S B2577466 (2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile CAS No. 1454881-70-9

(2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile

Cat. No. B2577466
CAS RN: 1454881-70-9
M. Wt: 308.37
InChI Key: OEGZOAMXLGTBMR-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile” is a complex organic molecule. It contains an azepane ring, which is a seven-membered cyclic structure containing nitrogen . The compound also includes a sulfonyl group attached to a 2-fluoro-4-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the seven-membered azepane ring and the various functional groups. The exact structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nitrile group could impact its solubility and reactivity .

Scientific Research Applications

1. Photochemical Applications

  • Photoswitchable Fluorescent Diarylethene Derivatives : Research by Takagi et al. (2012) explored sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene, which includes compounds similar to (2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile. These compounds exhibited remarkable green fluorescence upon UV light irradiation and showed varying quantum yields in different solvents, including acetonitrile. This property is significant for applications in fluorescence-based technologies and materials science (Takagi et al., 2012).

2. Synthetic Chemistry

  • Synthesis of Dihydrofurans : A study by Deng et al. (2000) demonstrated the synthesis of 2-(α-Substituted N-Tosylaminomethyl)-2,5-Dihydrofurans using a reaction that could potentially involve similar compounds to this compound. This kind of synthetic approach is vital in organic and medicinal chemistry for the development of new compounds (Deng et al., 2000).

3. Material Science

  • Electrochemical Applications : The research by Kunugi et al. (1993) on the electrolytic reduction of compounds similar to this compound in acetonitrile highlights its potential in material science, particularly in the development of new materials with unique electrochemical properties (Kunugi et al., 1993).

4. Biological and Medicinal Applications

  • Protozoan Parasite Growth Inhibitors : Devine et al. (2015) identified compounds with structural similarities to this compound as potent inhibitors against protozoan parasites. This indicates its potential use in developing treatments for tropical diseases (Devine et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, the mechanism of action would depend on the specific biological target .

Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area (such as pharmaceuticals or materials science), further studies could be conducted to optimize its properties and evaluate its efficacy .

properties

IUPAC Name

(2E)-2-(azepan-2-ylidene)-2-(2-fluoro-4-methylphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c1-11-6-7-14(12(16)9-11)21(19,20)15(10-17)13-5-3-2-4-8-18-13/h6-7,9,18H,2-5,8H2,1H3/b15-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGZOAMXLGTBMR-FYWRMAATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C(=C2CCCCCN2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/C(=C/2\CCCCCN2)/C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.